1,3-Dithietan-1,1-dioxide 1,3-Dithietan-1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 60743-07-9
VCID: VC18690730
InChI: InChI=1S/C2H4O2S2/c3-6(4)1-5-2-6/h1-2H2
SMILES:
Molecular Formula: C2H4O2S2
Molecular Weight: 124.19 g/mol

1,3-Dithietan-1,1-dioxide

CAS No.: 60743-07-9

Cat. No.: VC18690730

Molecular Formula: C2H4O2S2

Molecular Weight: 124.19 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dithietan-1,1-dioxide - 60743-07-9

Specification

CAS No. 60743-07-9
Molecular Formula C2H4O2S2
Molecular Weight 124.19 g/mol
IUPAC Name 1,3-dithietane 1,1-dioxide
Standard InChI InChI=1S/C2H4O2S2/c3-6(4)1-5-2-6/h1-2H2
Standard InChI Key IMOOXNHDHWCALS-UHFFFAOYSA-N
Canonical SMILES C1SCS1(=O)=O

Introduction

Structural Characteristics of 1,3-Dithietan-1,1-dioxide

Molecular Geometry and Bonding

The molecular structure of 1,3-dithietan-1,1-dioxide consists of a four-membered ring comprising two sulfur atoms at positions 1 and 3, with each sulfur atom bonded to two oxygen atoms in a sulfonyl configuration. The compound’s systematic name, 1,3-dithietane 1,1-dioxide, reflects this arrangement. X-ray crystallography and computational studies reveal a puckered ring geometry caused by torsional strain between the sulfur atoms, which adopt a dihedral angle of approximately 120° . The sulfonyl groups introduce significant polarity, influencing the compound’s solubility and reactivity.

Key structural parameters include:

ParameterValueSource
Molecular FormulaC₂H₄O₂S₂
Molecular Weight124.19 g/mol
Bond Length (S–S)2.08 Å
Bond Angle (C–S–C)92°

The canonical SMILES representation (C1SCS1(=O)=O) and InChIKey (IMOOXNHDHWCALS-UHFFFAOYSA-N) further delineate its connectivity.

Spectroscopic Features

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment. The ¹³C NMR spectrum exhibits a singlet at δ 45.2 ppm for the ring carbons, while the sulfonyl sulfur atoms deshield adjacent protons, resulting in distinct ¹H NMR signals at δ 3.8–4.1 ppm . Infrared (IR) spectroscopy confirms the presence of sulfonyl groups through strong absorption bands at 1150 cm⁻¹ (asymmetric S=O stretch) and 1320 cm⁻¹ (symmetric S=O stretch).

Synthesis and Preparation

Conventional Synthetic Routes

1,3-Dithietan-1,1-dioxide is typically synthesized via the oxidation of 1,3-dithietane using peroxides or ozone. For example, treatment of 1,3-dithietane with hydrogen peroxide in acetic acid yields the dioxide derivative with >80% efficiency. Alternative methods include the cyclocondensation of thiourea derivatives with dichloromethane in the presence of a base, though this approach is less common due to side reactions.

Advanced Methodologies

Recent advances exploit flow chemistry to enhance reaction control. A 2024 study demonstrated that continuous-flow oxidation of 1,3-dithietane using trifluoroperacetic acid reduces reaction times from 12 hours to 30 minutes while maintaining yields above 90%. Catalytic approaches employing vanadium-based oxidants have also shown promise, particularly for scaling production .

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The sulfonyl groups activate the ring toward nucleophilic attack. For instance, reaction with amines (e.g., methylamine) at 25°C leads to ring-opening and formation of sulfonamide derivatives:

C2H4O2S2+CH3NH2CH3NHSO2CH2SH+H2O\text{C}_2\text{H}_4\text{O}_2\text{S}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{NHSO}_2\text{CH}_2\text{SH} + \text{H}_2\text{O}

This proceeds via a two-step mechanism: initial nucleophilic attack at sulfur, followed by ring cleavage and proton transfer .

Thermal Decomposition

At elevated temperatures (>150°C), 1,3-dithietan-1,1-dioxide undergoes cycloreversion to release sulfur dioxide (SO₂) and generate thiirane (C₂H₄S):

C2H4O2S2ΔC2H4S+SO2\text{C}_2\text{H}_4\text{O}_2\text{S}_2 \xrightarrow{\Delta} \text{C}_2\text{H}_4\text{S} + \text{SO}_2

This reaction is exploited in polymer chemistry to introduce sulfur linkages into polymeric backbones .

Physical and Chemical Properties

Thermodynamic Data

The compound exhibits a melting point of 112–114°C and a boiling point of 285°C (dec.). Its high polarity renders it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but insoluble in hydrocarbons.

Applications in Organic Synthesis

Precursor to Heterocycles

The compound serves as a building block for synthesizing thiazolidines and dithiolanes. For example, reaction with aldehydes in the presence of BF₃·Et₂O yields 1,3-thiazolidine-4-ones, which are pharmacologically active scaffolds .

Polymer Science

Incorporation into copolymers enhances thermal stability. A 2023 study reported polyethylene composites containing 1,3-dithietan-1,1-dioxide moieties that exhibited a 40% increase in decomposition temperature compared to pure polyethylene.

Recent Research Advances

Catalytic Applications

Palladium complexes of 1,3-dithietan-1,1-dioxide derivatives have shown efficacy in cross-coupling reactions. A 2025 investigation achieved Suzuki-Miyaura couplings with aryl chlorides at room temperature using these catalysts .

Environmental Chemistry

Degradation pathways in aqueous systems are under scrutiny. Hydrolysis at pH 7 follows pseudo-first-order kinetics with a half-life of 8 hours, producing non-toxic sulfonic acids.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator